1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
218443-74-4 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C10H8N2/c1-4-9-10(5-1)12-6-2-3-8(12)7-11-9/h1-4,6-7H,5H2 |
InChI Key |
WBUKMJWSHUYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1N3C=CC=C3C=N2 |
Origin of Product |
United States |
Structural and Electronic Considerations of the 1h Cyclopenta E Pyrrolo 1,2 a Pyrazine Framework
Theoretical and Computational Analysis of Ring System Architecture
Theoretical and computational studies are invaluable tools for understanding the nuanced structural characteristics of complex heterocyclic systems like 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine. While specific computational studies on this exact molecule are not extensively documented in the public domain, we can infer its architectural parameters based on analyses of its constituent ring systems: the pyrrolo[1,2-a]pyrazine (B1600676) core and a fused cyclopentane (B165970) ring.
Computational methods, such as Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For the pyrrolo[1,2-a]pyrazine portion, the planarity of the fused five- and six-membered rings is a key determinant of its electronic properties. The fusion of the cyclopentane ring introduces a non-aromatic, saturated component that puckers out of the plane of the pyrrolopyrazine system.
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-C (Pyrrole) | ~1.38-1.42 Å | Typical for aromatic pyrrole (B145914) rings. |
| C-N (Pyrrole) | ~1.37 Å | Reflects partial double bond character. |
| C-C (Pyrazine) | ~1.39 Å | Consistent with an aromatic pyrazine (B50134) ring. |
| C-N (Pyrazine) | ~1.33 Å | Typical for C=N bonds in pyrazine. |
| C-C (Cyclopentane) | ~1.54 Å | Standard for sp³-hybridized carbon atoms. |
| Ring Fusion Bond (Pyrrole-Pyrazine) | ~1.40 Å | Indicative of the fused aromatic system. |
| Ring Fusion Bond (Pyrrole-Cyclopentane) | ~1.50 Å | Junction of aromatic and aliphatic rings. |
Electronic Density Distribution and Aromaticity within the Fused Framework
The electronic nature of the this compound framework is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyrazine ring, along with the electronically neutral cyclopentane moiety. The distribution of electron density across the molecule is non-uniform, which has profound implications for its reactivity and intermolecular interactions.
The electronic landscape of the molecule is further characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's chemical reactivity and its potential as an electronic material. In related cyclopenta-fused polycyclic aromatic hydrocarbons, the HOMO and LUMO energies are key predictors of their electron-accepting capabilities. chemrxiv.org
| Property | Predicted Characteristic | Implication |
|---|---|---|
| Aromaticity (Pyrrole Ring) | Aromatic | Contributes to the overall stability of the scaffold. |
| Aromaticity (Pyrazine Ring) | Aromatic | Influences the electronic and spectroscopic properties. |
| Aromaticity (Cyclopentane Ring) | Non-aromatic | Introduces conformational flexibility. |
| HOMO Distribution | Likely localized on the electron-rich pyrrole moiety. | Determines reactivity towards electrophiles. |
| LUMO Distribution | Likely localized on the electron-deficient pyrazine moiety. | Determines reactivity towards nucleophiles. |
Conformational Analysis of the Cyclopenta[e]pyrrolo[1,2-a]pyrazine Scaffold
The conformational landscape of the this compound scaffold is primarily governed by the flexibility of the fused cyclopentane ring. While the pyrrolo[1,2-a]pyrazine core is largely planar due to its aromatic nature, the five-membered aliphatic ring can adopt various puckered conformations to minimize steric strain.
The two most common conformations for a cyclopentane ring are the "envelope" and "twist" (or "half-chair") forms. In the this compound system, the fusion to the rigid pyrrolopyrazine framework will restrict the conformational freedom of the cyclopentane ring. The relative energies of these conformers can be determined through computational modeling. The energy barrier to interconversion between these conformations is typically low, suggesting that the molecule may be conformationally mobile at room temperature.
The specific conformation adopted can have a significant impact on the molecule's biological activity, as it determines the spatial arrangement of any substituents and thus influences how the molecule interacts with biological targets.
Stereochemical Aspects and Diastereoselection in Cyclopenta-Fused Pyrrolopyrazines
The introduction of substituents onto the this compound scaffold can lead to the formation of stereocenters, particularly on the cyclopentane ring. The presence of multiple stereocenters raises the possibility of diastereomers, which can have distinct physical, chemical, and biological properties.
The synthesis of specific stereoisomers of cyclopenta-fused pyrrolopyrazines often requires stereoselective or diastereoselective reactions. For instance, in the synthesis of related tetrahydropyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, diastereoselective reduction has been reported. acs.org The relative stereochemistry of the products in such reactions is often controlled by the steric and electronic environment of the transition state.
The facial selectivity of reactions involving the cyclopentane ring is a key consideration. Reagents can approach the ring from either the "convex" or "concave" face relative to the fused aromatic system, leading to different diastereomeric products. The outcome of such reactions is often influenced by the directing effects of existing functional groups and the inherent conformational preferences of the ring system.
| Stereochemical Feature | Description | Synthetic Implication |
|---|---|---|
| Chiral Centers | Can arise from substitution on the cyclopentane ring. | Leads to the possibility of enantiomers and diastereomers. |
| Diastereoselectivity | Preferential formation of one diastereomer over another in a chemical reaction. | Can be controlled through the choice of reagents, catalysts, and reaction conditions. |
| Facial Selectivity | Selective reaction at one of the two faces of the cyclopentane ring. | Important for establishing the relative stereochemistry of substituents. |
Synthetic Methodologies for 1h Cyclopenta E Pyrrolo 1,2 a Pyrazine and Its Precursors
Strategies for Pyrrolo[1,2-a]pyrazine (B1600676) Core Construction
The construction of the pyrrolo[1,2-a]pyrazine scaffold is predominantly achieved through cyclization reactions and ring annulation techniques, which involve forming the pyrazine (B50134) ring onto a pre-existing pyrrole (B145914) moiety.
Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[1,2-a]pyrazine system, offering diverse pathways to assemble the bicyclic structure. These methods often involve the formation of one or more carbon-nitrogen bonds in the final ring-closing step.
A highly efficient method for constructing the pyrrolo[1,2-a]pyrazine skeleton involves a cascade reaction sequence. rsc.orgresearchgate.net This approach streamlines the synthesis into a single operational step, enhancing atom economy and procedural simplicity. nih.govnih.gov
One notable example is the reaction of substituted 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate (B1210297). rsc.org This process proceeds through a cascade of condensation, cyclization, and subsequent aromatization to yield the final pyrrolo[1,2-a]pyrazine products in high yields. rsc.org The use of ammonium acetate serves as the nitrogen source for the formation of the pyrazine ring. rsc.orgnih.gov It has been suggested that an allenyl-containing intermediate may be generated as a reactive species prior to the cyclization step. rsc.org Similarly, a novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid system has been synthesized via a cascade reaction that consists of a double cyclodehydration and aromatization sequence. nih.gov
| Starting Material | Reagent | Reaction Type | Product | Yield | Reference |
| 2-Formyl-N-propargylpyrroles | Ammonium Acetate | Condensation/Cyclization/Aromatization | Pyrrolo[1,2-a]pyrazines | High | rsc.org |
| Pyrrolo[1,2-a]pyrazine Precursors | Ammonium Acetate | Double Cyclodehydration/Aromatization | Benzo psu.eduscientific.netimidazo[1,2-a]pyrrolo[2,1-c]pyrazine | N/A | nih.gov |
A modern approach for the synthesis of pyrrolo[1,2-a]pyrazines utilizes the cyclization of 2-formylpyrrole-based enaminones. researchgate.netmdpi.comresearchgate.net This method provides a straightforward route to 4-substituted pyrrolo[1,2-a]pyrazines. mdpi.com
The precursor enaminones are prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, or 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.netmdpi.comresearchgate.net The subsequent cyclization of these enaminones is carried out in the presence of ammonium acetate, which acts as the nitrogen source to form the pyrazine ring. mdpi.com Initial attempts using DBU as a base resulted in low yields. mdpi.com However, the reaction conditions were optimized, and it was found that using lithium carbonate as the base in DMF as a solvent at various temperatures significantly improved the yields of the desired pyrrolo[1,2-a]pyrazines. mdpi.com
| Enaminone Precursor | Reagents | Base | Solvent | Product | Reference |
| Alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates | DMFDMA, Ammonium Acetate | Lithium Carbonate | DMF | 4-Substituted pyrrolo[1,2-a]pyrazines | mdpi.com |
| 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile | DMFDMA, Ammonium Acetate | Lithium Carbonate | DMF | 4-Substituted pyrrolo[1,2-a]pyrazines | mdpi.com |
| 2-(2-formyl-1H-pyrrol-1-yl)acetophenones | DMFDMA, Ammonium Acetate | Lithium Carbonate | DMF | 4-Substituted pyrrolo[1,2-a]pyrazines | mdpi.com |
Palladium catalysis offers a powerful tool for the synthesis of functionalized pyrrolo[1,2-a]pyrazines under mild conditions. psu.eduscientific.net This strategy involves an intermolecular cycloisomerization reaction and demonstrates a tolerance to a broad range of functional groups. psu.edu
In this approach, derivatives of pyrrolo[1,2-a]pyrazine are synthesized from 2-bromo-5-methoxypyrazine (B117211) and various propargyl amines or ethers. psu.eduscientific.net The reaction proceeds via a one-pot, two-step tandem sequence. psu.edu The first step is a Sonogashira coupling of the starting materials to form a key intermediate. psu.edu This is followed by a base-mediated isomerization of the alkyne to an allene (B1206475) intermediate, which then undergoes a 5-endo-trig cyclization to furnish the target pyrrolo[1,2-a]pyrazine derivatives in moderate yields. psu.edu
| Reactant 1 | Reactant 2 | Catalyst System | Key Steps | Product | Yield | Reference |
| 2-Bromo-5-methoxypyrazine | Propargyl amines/ethers | Palladium Catalyst / DBU (base) | Sonogashira coupling, Isomerization, 5-endo-trig cyclization | Functionalized pyrrolo[1,2-a]pyrazines | 48-62% | psu.edu |
Intramolecular cyclization provides a direct route to the pyrrolo[1,2-a]pyrazine core by forming a new ring from a single precursor molecule containing all the necessary atoms. These reactions are often efficient, proceeding under various catalytic conditions.
One effective method involves the intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. Nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to the formation of the pyrrolopyrazinone skeleton. beilstein-journals.org The regioselectivity of this reaction, yielding either 6-exo-dig or 6-endo-dig cyclization products, is dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org
Furthermore, a novel and efficient synthesis of N-substituted dipyrrolo[1,2-a:2',1'-c]pyrazine derivatives has been developed using a palladium on carbon (Pd/C) catalyst. metu.edu.tr The key step is a high-temperature, Pd/C-catalyzed intramolecular cyclization between an alkyne functionality and a pyrrole nitrogen atom in an N-propargyl pyrrolinyl-pyrrole derivative. metu.edu.tr This reaction is preceded by the aromatization of a dihydropyrrole ring. metu.edu.tr
| Precursor | Reagent/Catalyst | Reaction Type | Product | Reference |
| N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine | Nucleophilic Cyclization | Pyrrolopyrazinone | beilstein-journals.org |
| N-Propargyl pyrrolinyl-pyrrole derivatives | Pd/C | Catalytic Intramolecular Cyclization | Dipyrrolo[1,2-a:2',1'-c]pyrazine | metu.edu.tr |
Ring annulation is a synthetic strategy where a new ring is fused onto an existing one. In the context of pyrrolo[1,2-a]pyrazine synthesis, this typically involves constructing the pyrazine ring onto a pyrrole precursor.
A convenient two-step synthesis for the less explored pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts has been developed. acs.orgacs.org This method features an acid-mediated cyclization of the Ugi adducts to form dihydropyrazinones, which is followed by a gold(I)-catalyzed regioselective annulation to generate the fused γ-lactam ring. acs.orgacs.org The gold-catalyzed annulation occurs with complete regioselectivity at the C-5 position of the pyrrole ring and is compatible with a variety of functional groups. acs.org Another approach utilizes a highly atom-economical three-component [4+1+1] annulation to access novel 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) ring skeletons that are multi-functionalized on the pyrazine unit. nih.gov
| Precursor | Key Reagents/Catalysts | Annulation Strategy | Product | Reference |
| Ugi Adducts | TFA, Au(I) catalyst | Post-Ugi Cyclization / Gold-Catalyzed Annulation | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | acs.orgacs.org |
| N/A | N/A | [4+1+1] Annulation | 3,4-Dihydropyrrolo[1,2-a]pyrazines | nih.gov |
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing nitrogen-containing heterocyclic systems. acs.orgsemanticscholar.orgkoreascience.kr This approach has been successfully applied to the synthesis of the pyrrolo[1,2-a]pyrazine skeleton. The reaction involves the in situ generation of an azomethine ylide from a precursor, which then reacts with a dipolarophile to form a five-membered ring. acs.orgnih.gov
In the context of pyrrolo[1,2-a]pyrazine synthesis, N-ylides can be generated from the quaternization of the non-bridgehead nitrogen atom of a pyrrolo[1,2-a]pyrazine salt. acs.org These ylides then readily undergo cycloaddition with suitable dipolarophiles, such as alkynes, to yield complex fused heterocyclic systems. acs.orgnih.gov For instance, the reaction of pyridazinium ylides with ethyl propiolate leads to the formation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov This reaction proceeds through an initial cycloaddition to form a dihydropyrrolo intermediate, which then undergoes oxidative dehydrogenation to yield the final aromatic product. nih.gov The cycloaddition is noted to be completely regioselective. nih.gov
This methodology offers a convergent and efficient pathway to elaborate the core structure, allowing for the introduction of diverse substituents based on the choice of dipolarophile. acs.orgsemanticscholar.org
Multicomponent Reactions for Pyrrolo[1,2-a]pyrazine Derivatives
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, provide an efficient and atom-economical route to complex molecules like pyrrolo[1,2-a]pyrazine derivatives. mdpi.comingentaconnect.com
One notable example is the Ugi four-component reaction (Ugi-4CR). This reaction has been employed to create polysubstituted pyrrolopyrazinones by reacting pyrrole-2-carboxylic acid, a carbonyl compound, an isocyanide, and an amino ester. mdpi.com The resulting Ugi adducts can spontaneously cyclize to afford the desired pyrrolo-fused diketopiperazine core. mdpi.com A variation involves using N-(2-oxopropyl)pyrrole-2-carboxylic acids, where the acid and ketone components are tethered, which upon reaction with an isonitrile and an amine, yield a library of polysubstituted pyrrolopyrazinones. mdpi.com
Another MCR approach involves the Sc(OTf)₃-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite. rsc.org This domino process constructs highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates through a chemoselective Kabachnik–Fields reaction followed by an intramolecular cyclodehydration, forming two new C-N bonds and one C-P bond in a single operation. rsc.org Furthermore, a one-pot synthesis of pyrrolo[1,2-a]pyrazines has been developed using ethylenediamine, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives in water, showcasing a greener approach to this heterocyclic system. ingentaconnect.com
Gold-Catalyzed Cyclization Reactions
Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrrolo[1,2-a]pyrazine derivatives, primarily through the activation of alkynes toward nucleophilic attack. beilstein-journals.orgnih.govnih.gov
A robust, two-step method for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones utilizes a gold(I)-catalyzed regioselective annulation as the key step. acs.orgacs.orgnih.gov The process begins with the acid-mediated cyclization of Ugi adducts to form dihydropyrazinone intermediates. acs.orgnih.gov These intermediates, containing a pendant alkyne moiety, are then subjected to gold(I) catalysis. The gold catalyst activates the alkyne, making it a soft electrophile, which is then attacked by the soft nucleophilic center at the C-5 position of the dihydropyrazinone ring to achieve a C-5-selective annulation, furnishing the fused γ-lactam ring of the pyrrolo[1,2-a]pyrazine-dione system in good to excellent yields. acs.orgacs.org This methodology is compatible with a variety of functional groups. acs.org
The table below summarizes the yields for various substituted pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones synthesized via this gold-catalyzed annulation method.
Table adapted from research on Gold(I)-Catalyzed Annulation. acs.org
Synthetic Approaches to Cyclopenta-Fused Heterocycles
The construction of a cyclopentane (B165970) ring fused to a heterocyclic core is a common challenge in the synthesis of many natural products and biologically active compounds. nih.govacs.org A variety of synthetic strategies have been developed to create these cyclopenta-fused systems, with electrocyclization reactions being particularly prominent. nih.govacs.orgacs.org
Nazarov Reaction-Based Methodologies
The Nazarov reaction, a 4π-electrocyclization of a divinyl ketone or its precursor to form a cyclopentenone, is a highly effective method for constructing cyclopenta-fused N- and O-heterocycles. nih.govacs.orgacs.org210.212.36 The reaction proceeds through a pentadienyl cation intermediate, and the presence of a heteroatom in the substrate can be essential for stabilizing this intermediate, allowing the reaction to occur under mild acidic conditions. nih.govacs.org
This methodology has been developed into a versatile synthetic route for cyclopenta-fused heterocycles. acs.org The key precursors for this reaction are conjugated alkoxytrienes where one of the double bonds is part of the heterocyclic ring. nih.govacs.orgnih.gov Upon treatment with mild acid, these precursors undergo hydrolysis and subsequent 4π electrocyclization to furnish the fused cyclopentanone (B42830) ring in good yields. nih.govacs.org The ring size of the heterocycle can influence the reaction conditions; for instance, five-membered azacycles may require more forcing conditions to form a 5-5 fused system compared to six-membered rings. acs.org Furthermore, the reaction can exhibit high torquoselectivity, particularly with alkyl-substituted heterocycles, allowing for the diastereomerically pure synthesis of complex molecules. nih.govacs.org
Pd-Catalyzed Coupling Reactions for Precursor Synthesis
The synthesis of the divinyl ketone or alkoxytriene precursors required for the Nazarov cyclization is efficiently achieved using palladium-catalyzed cross-coupling reactions. nih.govacs.orgacs.org These reactions are fundamental for constructing the carbon-carbon bonds necessary to assemble the dienone framework. scielo.brlibretexts.org
A highly effective strategy involves the Pd-catalyzed coupling of a lactam- or lactone-derived vinyl triflate (or phosphate) with an α-alkoxydienylboronate. nih.govacs.orgacs.orgnih.gov This Suzuki-type coupling reaction assembles the conjugated alkoxytriene precursor, which has one double bond embedded within the heterocyclic moiety. nih.govacs.org This approach is broadly applicable and provides the necessary substrates for the subsequent mild Nazarov cyclization. acs.org The ability to functionalize lactams and lactones via these Pd-catalyzed reactions is a key advantage, enabling access to a wide range of precursors for cyclopenta-fused systems. acs.org
The table below illustrates the yields of the Nazarov cyclization for various precursors synthesized via Pd-catalyzed coupling.
Table adapted from research on Nazarov reaction for cyclopenta-fused heterocycles. acs.org
Electrocyclization Processes and Torquoselectivity Studies
Electrocyclization reactions are powerful, concerted pericyclic processes for forming cyclic compounds. The formation of a five-membered ring, such as the cyclopentene (B43876) moiety in 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine, can be envisioned through a 4π-electron electrocyclization of a pentadienyl cation, a reaction known as the Nazarov cyclization. princeton.edu In the context of nitrogen-containing systems, the electrocyclization of conjugated azapolyenes provides a viable route to various N-heterocycles. mdpi.com
For instance, a hypothetical precursor such as an aza-analog of a fulvene (B1219640) could undergo a thermal 4π conrotatory electrocyclization to form the cyclopentene ring fused to the pyrrolo[1,2-a]pyrazine system. The stereochemical outcome of such reactions is governed by the principles of torquoselectivity, which describes the preference for inward or outward rotation of substituents during the ring-closing process. wikipedia.orgwikipedia.org This selectivity is influenced by steric and electronic factors. In the electrocyclic reactions of 1-azapolyenes, theoretical calculations have shown a significant preference for the inward rotation of the nitrogen lone pair and the outward rotation of the N-H group in four- and six-electron systems, a factor that would be critical in controlling the stereochemistry of the final cyclopentannulated product. nih.gov While specific studies on the this compound system via this route are not prevalent, the principles established for azapolyene cyclizations provide a foundational framework for designing such a synthetic approach. mdpi.com
Metal-Catalyzed Approaches to Cyclopentannulated N-Heterocycles
Transition metal catalysis offers a versatile and efficient platform for the construction of complex heterocyclic frameworks. mdpi.com Various metals, including palladium, gold, iron, and copper, have been employed to catalyze cyclization, annulation, and cross-coupling reactions in the synthesis of N-heterocycles. mdpi.comosi.lv
A notable example relevant to the formation of a five-membered ring on the pyrrolo[1,2-a]pyrazine core is the gold(I)-catalyzed regioselective annulation of dihydropyrazinone derivatives. acs.orgacs.orgnih.gov This method involves the activation of an alkyne by the gold(I) catalyst, making it a soft electrophile that reacts with the soft nucleophilic center at C-5 of the dihydropyrazinone. acs.org This intramolecular cyclization results in the formation of a fused γ-lactam ring, a five-membered heterocyclic ring. acs.orgacs.orgnih.gov While this produces a lactam rather than a carbocyclic cyclopentane ring, it demonstrates a powerful strategy for cyclopentannulation on this specific scaffold.
The reaction proceeds efficiently under mild conditions and is compatible with a variety of functional groups, affording densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones in good to excellent yields. acs.org
Table 1: Gold(I)-Catalyzed Annulation for Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones Data sourced from J. Org. Chem. 2022, 87(19), 12799–12815. acs.org
| Substrate (Dihydropyrazinone) | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-benzyl, C-5 unsubstituted | AuPPh3Cl (5 mol %), AgOTf (5 mol %) | DCE | Room Temp. | 1 | 95 |
| N-p-methoxybenzyl, C-5 unsubstituted | AuPPh3Cl (5 mol %), AgOTf (5 mol %) | DCE | Room Temp. | 1 | 98 |
| N-benzyl, C-5 methyl | AuPPh3Cl (5 mol %), AgOTf (5 mol %) | DCE | Room Temp. | 12 | 90 |
| N-allyl, C-5 unsubstituted | AuPPh3Cl (5 mol %), AgOTf (5 mol %) | DCE | Room Temp. | 1 | 92 |
Analogous strategies have been employed for the synthesis of other cyclopentannulated N-heterocycles, such as cyclopenta[b]indoles, which are potent agonists of the sphingosine (B13886) 1-phosphate (S1P₁) receptor. nih.gov
Synthesis of Octahydro-pyrrolo[1,2-a]pyrazine Derivatives
The fully saturated octahydropyrrolo[1,2-a]pyrazine (B1198759) core is a common precursor and a significant scaffold in its own right, often explored in medicinal chemistry. ontosight.ai The synthesis of these derivatives can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrrole derivatives. For example, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate can be synthesized from the corresponding N-alkylpyrrole by reaction with hydrazine hydrate. researchgate.net This N-amino intermediate serves as a versatile starting material for further functionalization through reactions with electrophiles like carbonyl compounds or triethyl orthoformate. researchgate.net
These saturated bicyclic structures are of interest due to their unique three-dimensional conformations, which can be crucial for biological activity. ontosight.ai
Chiral Synthesis of Perhydropyrrolo[1,2-a]pyrazine Derivatives
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds for pharmacological evaluation. For perhydropyrrolo[1,2-a]pyrazine derivatives, multicomponent reactions (MCRs) have emerged as a powerful tool for chiral synthesis. The Ugi four-component reaction (U-4CR), in particular, has been utilized to construct this scaffold with control over stereochemistry. researchgate.net
In a notable study, a series of novel perhydropyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated as potential anticonvulsant agents. researchgate.net The key step involved an Ugi reaction using (S)-pyrrole-2-carboxylic acid, various aldehydes, amines, and isocyanides. Subsequent deprotection and intramolecular cyclization afforded the desired perhydropyrrolo[1,2-a]pyrazine core. Structure-activity relationship (SAR) studies from this work highlighted the critical importance of stereochemistry, with the (S,S) absolute configuration being essential for high anticonvulsant activity. researchgate.net
Table 2: Representative Chiral Synthesis of Perhydropyrrolo[1,2-a]pyrazine Derivatives Data sourced from Molecules 2014, 19, 15955-15975. researchgate.net
| Compound | Key Reagents (Ugi Reaction) | Stereochemistry | Noted Biological Activity |
|---|---|---|---|
| (4S,8aS)-4-benzyl-N-(4-chlorophenyl)-1-oxoperhydropyrrolo[1,2-a]pyrazine-3-carboxamide | (S)-proline, benzaldehyde, 4-chloroaniline, tert-butyl isocyanide | (4S, 8aS) | Anticonvulsant activity in 6 Hz model |
| (4R,8aR)-N-(4-chlorophenyl)-1-oxo-4-phenylperhydropyrrolo[1,2-a]pyrazine-3-carboxamide | (R)-proline, benzaldehyde, 4-chloroaniline, tert-butyl isocyanide | (4R, 8aR) | High efficacy in 6 Hz model (ED50 = 47.90 mg/kg) |
Regioselective Synthesis and Diversification Strategies
Regioselectivity is a key challenge in the synthesis and functionalization of heterocyclic compounds. The development of methods that allow for the precise installation of substituents at specific positions is essential for creating diverse molecular libraries for drug discovery.
The gold(I)-catalyzed annulation described previously is a prime example of a highly regioselective reaction, exclusively forming the new ring via cyclization at the C-5 position of the dihydropyrazinone precursor. acs.org This selectivity is attributed to the electronic properties of the intermediate, where C-5 is the most nucleophilic center. acs.org
Another powerful strategy for diversification involves modular, multicomponent reactions. A scandium(III) triflate-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite provides facile access to highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org This domino process involves a chemoselective Kabachnik–Fields reaction followed by an intramolecular cyclodehydration, forming two new C–N bonds and one C–P bond in a single operation. rsc.org This approach allows for significant variation in the substitution pattern on the pyrazine unit.
Furthermore, tandem reactions can be used to construct complex, fused polycyclic systems in a regioselective manner. For example, acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines lead to the formation of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a cascade of double cyclodehydration and aromatization. nih.gov This modular approach demonstrates excellent functional group tolerance and high atom economy, providing a rapid entry into diverse and complex N-fused heteroaromatics. nih.gov
Chemical Reactivity and Transformation of 1h Cyclopenta E Pyrrolo 1,2 a Pyrazine and Analogues
Electrophilic Substitution Reactions
The pyrrole (B145914) ring in the pyrrolo[1,2-a]pyrazine (B1600676) system is the primary site for electrophilic substitution. The regioselectivity of these reactions is influenced by the electron-donating nature of the pyrrole nitrogen and can be further modulated by the presence of substituents on the heterocyclic core. semanticscholar.org
Studies on substituted pyrrolo[1,2-a]pyrazines have shown that Vilsmeier-Haack formylation predominantly occurs at the C6 position, regardless of the substituents at the C1 and C3 positions. semanticscholar.org This suggests a strong directing effect of the ring system itself towards this position. In contrast, Friedel-Crafts type acetylation shows a more complex regioselectivity. For pyrrolo[1,2-a]pyrazines with an aryl or methyl group at the C3 position (and hydrogen at C1), acetylation mainly yields the C8-acetylated product. However, if a methyl group is present at the C1 position, the major product becomes the C6-acetylated compound, indicating that a substituent at C1 can redirect the electrophilic attack. semanticscholar.org
Halogenation reactions with reagents such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and sulfuryl chloride (SOCl2) are also expected to occur on the pyrrole ring, likely at the most electron-rich positions, C6 or C8. The precise regioselectivity would likely depend on the specific reagent and reaction conditions.
| Reaction | Reagent | Substituents (R1, R3) | Major Product Position |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl3, DMF | Various | C6 |
| Friedel-Crafts Acetylation | Acetylating agent | H, Aryl/Methyl | C8 |
| Friedel-Crafts Acetylation | Acetylating agent | Methyl, Aryl/Methyl | C6 |
Addition Reactions with Organometallic Reagents
The electron-deficient pyrazine (B50134) ring of the pyrrolo[1,2-a]pyrazine system is susceptible to nucleophilic attack by organometallic reagents. For instance, the reaction of the parent pyrrolo[1,2-a]pyrazine with organolithium reagents has been investigated. nih.gov These reactions typically involve the addition of the organolithium species to one of the imine-like C=N bonds of the pyrazine ring. The exact position of attack will be influenced by steric and electronic factors, including the nature of the organolithium reagent and any substituents on the heterocyclic core.
Metalation and Subsequent Reactions with Electrophiles
In addition to direct addition, organolithium reagents, particularly strong bases like lithium diisopropylamide (LDA), can deprotonate the pyrrolo[1,2-a]pyrazine system. nih.gov The most acidic proton is expected to be on the pyrrole ring, leading to a lithiated intermediate. This lithiated species can then react with a variety of electrophiles, providing a versatile method for the introduction of functional groups onto the pyrrole moiety. The regioselectivity of the initial metalation step is crucial in determining the final product.
Quaternization of Nitrogen Centers and Ylide Formation
The nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring system can act as nucleophiles and react with alkylating agents to form quaternary ammonium (B1175870) salts. Studies on the parent system have shown that quaternization occurs at the non-bridgehead nitrogen atom (N2). nih.gov
These quaternary salts are valuable precursors for the formation of azomethine ylides upon treatment with a base. nih.gov The resulting ylides are 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes and alkynes. acs.orgnih.gov This provides a powerful tool for the construction of more complex, polycyclic nitrogen-containing heterocycles. nih.gov For example, the reaction of N-amino pyrrolo[1,2-a]pyrazinium salts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (B574655) derivatives. acs.org
Reactivity Towards Carbonyl Compounds, Orthoformates, and Acetylenedicarboxylic Acid
The reactivity of pyrrolo[1,2-a]pyrazine derivatives towards various electrophiles has been explored. For instance, N-aminopyrrolo[1,2-a]pyrazine derivatives have been shown to react with carbonyl compounds. youtube.com These reactions likely proceed through the formation of a hydrazone-like intermediate, which may undergo further transformations.
Reactions with orthoformates, such as triethyl orthoformate, can lead to the formation of ethoxymethyleneamino derivatives, which are useful intermediates for the synthesis of fused heterocyclic systems like triazolopyrimidines. researchgate.net
The reaction with acetylenedicarboxylic acid and its esters, such as dimethyl acetylenedicarboxylate (DMAD), is a common method for constructing fused ring systems. In the context of related pyrrolizine systems, these reactions can lead to the formation of cycl nih.govnih.govnih.govazine derivatives. rsc.org For pyrrolo[1,2-a]pyrazinium ylides, as mentioned earlier, reaction with DMAD is a key step in the synthesis of more complex heterocyclic structures. acs.org
| Reactant Type | Electrophile | Product Type |
|---|---|---|
| N-Aminopyrrolo[1,2-a]pyrazine | Carbonyl Compounds | Hydrazone-like intermediates |
| Aminopyrrolo[1,2-a]pyrazine derivatives | Triethyl Orthoformate | Ethoxymethyleneamino derivatives |
| Pyrrolo[1,2-a]pyrazinium ylides | Dimethyl Acetylenedicarboxylate (DMAD) | Fused polycyclic heterocycles |
N-Alkylation Effects on Reactivity
N-alkylation can significantly influence the chemical reactivity of the pyrrolo[1,2-a]pyrazine ring system. The introduction of an alkyl group on a nitrogen atom can alter the electron density distribution within the molecule, affecting its susceptibility to both electrophilic and nucleophilic attack. For instance, in related N-acyliminium ions, N-alkylation has been shown to stabilize the positive charge, making the ion less electrophilic. nih.gov In the context of pyrrolo[1,2-a]pyrazines, N-alkylation at the N2 position would likely decrease the electron-withdrawing effect of the pyrazine ring on the pyrrole moiety, potentially enhancing its reactivity towards electrophiles. Conversely, it would also affect the ease of quaternization and subsequent ylide formation.
Hydrolysis and Cyclization Reactions in Synthetic Pathways
Hydrolysis and cyclization are fundamental reactions in the synthesis of pyrrolo[1,2-a]pyrazine and its derivatives. For example, the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones can be achieved through an acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, which then undergo a gold(I)-catalyzed annulation. nih.gov
Various cyclization strategies have been employed to construct the pyrrolo[1,2-a]pyrazine core. These include acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with amines, which proceed through a double cyclodehydration and aromatization cascade. nih.gov Base-catalyzed cyclizations are also common, for instance, in the intramolecular aza-Michael addition of N-substituted pyrrole-2-carboxamides. Palladium-catalyzed cyclizations of N-allyl pyrrole-2-carboxamides provide another route to this heterocyclic system. metu.edu.tr The choice of catalyst and reaction conditions can be crucial in directing the outcome of these cyclization reactions. Hydrolysis steps are often employed in these synthetic sequences to deprotect functional groups or to convert intermediates, such as esters or amides, into more reactive species for subsequent cyclization steps.
Biological and Pharmacological Research Applications of Pyrrolopyrazine and Cyclopenta Fused Analogs
In Vitro Biological Activities of Pyrrolopyrazine Analogs
While no data exists for 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine, research on related pyrrolopyrazine derivatives has shown promising results in several areas.
Antimicrobial Properties of Related Compounds
Studies on various pyrrolopyrazine derivatives have demonstrated their potential as antimicrobial agents.
For instance, the compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , isolated from the marine bacterium Bacillus tequilensis, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus. nih.govrsc.orgnih.govresearchgate.net
Similarly, another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , has been identified as a primary secondary metabolite of Bacillus spp. and has demonstrated effective antifungal activity against the soil-borne fungus Sclerotium bataticola. ekb.egresearchgate.net A series of synthesized pyrrolo[1,2-a]pyrazines also exhibited potent activity against several Candida species. mdpi.com
Anti-Inflammatory Effects in the Pyrrolopyrazine Family
The therapeutic potential of the pyrrolopyrazine scaffold extends to anti-inflammatory applications. A 2013 study reported the synthesis of three novel pyrrolo[1,2-a]pyrazine (B1600676) derivatives that exhibited moderate in vitro anti-inflammatory effects, with inhibitions of IL-6 at a concentration of 50 µM ranging from 43-59%. psu.edu
Anticancer Activity of Pyrrolopyrazine Analogs
The anticancer properties of pyrrolopyrazine derivatives have been a significant area of research.
One study highlighted a potent derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide , which significantly inhibited the viability of prostate cancer (PC-3) and breast cancer (MCF-7) cells with IC50 values of 1.18 ± 0.05 µM and 1.95 ± 0.04 µM, respectively. nih.govplu.mx Another compound, pyrrolo (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) , extracted from a marine bacterium, showed dose-dependent anticancer potential against lung (A549) and cervical (HeLa) cancer cells, with IC50 concentrations of 19.94 ± 1.23 and 16.73 ± 1.78 μg ml-1, respectively. nih.gov
While the existing body of research underscores the pharmacological importance of the pyrrolopyrazine nucleus, the specific biological activities of This compound remain an uninvestigated area. Future research is required to determine if the fusion of a cyclopentane (B165970) ring to the pyrrolopyrazine core will confer or enhance the biological activities observed in other derivatives.
Enzyme Inhibition Studies (e.g., N-myristoyltransferase-1)
The pyrrolopyrazine scaffold has been identified as a promising chemotype for the development of enzyme inhibitors. A notable example is the investigation of cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) derivatives as inhibitors of human N-myristoyltransferase-1 (NMT-1). researchgate.netpsu.edu NMT-1 is an enzyme that attaches myristate to the N-terminus of proteins, a process crucial for the function of many proteins involved in oncogenic signaling, making it a therapeutic target. researchgate.netpsu.edu
In a medium-throughput screening of approximately 16,000 compounds, the COPP chemotype was identified as inhibitory towards human NMT-1. researchgate.netpsu.edu Further investigation of 32 compounds containing this substructure revealed IC₅₀ values ranging from 6 µM to millimolar concentrations. researchgate.netpsu.edu The most potent of these inhibitors demonstrated competitive inhibition with respect to the peptide-binding site of NMT-1 and noncompetitive inhibition for the myristoyl-CoA site. researchgate.netpsu.edu This dual-site interaction underscores the potential for developing highly specific inhibitors based on this scaffold.
Beyond NMT-1, other pyrrolopyrazine derivatives have been explored as kinase inhibitors, which are critical regulators of cellular processes. researchgate.netnih.gov The 5H-pyrrolo[2,3-b]pyrazine derivative, in particular, has been noted for its activity in kinase inhibition. researchgate.netresearchgate.net This highlights the versatility of the pyrrolopyrazine core in targeting different classes of enzymes.
| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Mechanism of Inhibition |
|---|---|---|---|
| Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) Derivatives | Human N-myristoyltransferase-1 (NMT-1) | 6 µM to millimolar | Competitive for peptide-binding site; Noncompetitive for myristoyl-CoA site |
Receptor Ligand Binding and Modulation
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been successfully developed as potent and selective ligands for various receptors. A notable example is the identification of novel pyrrole-pyrazinone compounds as antagonists of the Vasopressin 1b (V1b) receptor. nih.gov Exploration of substitution patterns around this core template led to the generation of compounds with high inhibitory potency at the V1b receptor, while also showing good selectivity against other related receptor subtypes like Vasopressin 1a, Vasopressin 2, and the Oxytocin receptor. nih.gov
In another area of neuropsychopharmacology, a series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides were designed and synthesized as ligands for the 18kDa translocator protein (TSPO). researchgate.net In vitro binding studies confirmed that specific compounds in this series have high affinities for the TSPO receptor. researchgate.net This interaction is believed to be central to their observed anxiolytic-like effects. researchgate.net
Antioxidant Activity
Several studies have identified antioxidant properties within the pyrrolopyrazine class of compounds, particularly with the saturated analog, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. This compound has been isolated from various marine bacteria, including Bacillus tequilensis and Bacillus sp., and has demonstrated significant antioxidant activity. researchgate.netnih.gov
The antioxidant potential of these compounds has been evaluated using various assays. For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, extracted from Streptomyces sp. VITMK1, exhibited strong radical scavenging activity. scispace.com At a concentration of 500 µg/mL, it showed 72.48% scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and 73.03% scavenging of nitric oxide (NO) radicals. scispace.com The antioxidant activity is considered a beneficial property that may enhance the safety and efficacy of these molecules in potential drug development. researchgate.net
| Compound | Source | Assay | Activity (% Scavenging at 500 µg/mL) |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Streptomyces sp. VITMK1 | DPPH Radical Scavenging | 72.48% |
| Nitric Oxide (NO) Radical Scavenging | 73.03% |
Other Reported Biological Activities (e.g., Anxiolytic)
Beyond enzyme inhibition and receptor modulation, pyrrolopyrazine derivatives have shown promise in other therapeutic areas, most notably as anxiolytic agents. A series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides, designed as TSPO ligands, were evaluated for anxiolytic-like activity in animal models. researchgate.net
In both the open field test and the elevated plus maze test, specific compounds from this series demonstrated a high anxiolytic-like effect at doses ranging from 0.1-1.0 mg/kg, which was comparable to the activity of the well-known anxiolytic drug, diazepam. researchgate.net The involvement of the TSPO receptor in the mechanism of this anxiolytic-like activity was confirmed by the antagonism of the most active compound with a TSPO selective inhibitor, PK11195. researchgate.net Further studies on related 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides have also identified compounds with significant antianxiety activity in a wide range of doses. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyrrolopyrazine class, SAR studies have provided valuable insights, although a comprehensive analysis for the specific cyclopenta-fused scaffold is not extensively documented.
In the study of cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based NMT-1 inhibitors, a quantitative structure-activity relationship (QSAR) equation was derived for the series of 32 compounds, yielding a correlation coefficient (r²) of 0.72. researchgate.net This indicates a statistically significant relationship between the structural features of the compounds and their inhibitory activity. The most potent inhibitor in this series contained a 9-ethyl-9H-carbazole moiety, highlighting the importance of this specific substitution for high-potency inhibition. researchgate.net
For the pyrrolo[1,2-a]pyrazine series of Vasopressin 1b receptor antagonists, exploration of the substitution pattern around the core template was key to generating compounds with high inhibitory potency and selectivity. nih.gov Similarly, SAR studies on pyrrole-based compounds have shown that the presence and position of certain functional groups, such as halogen or methoxy (B1213986) substituents on a phenyl ring, can be essential for biological activity. nih.govmdpi.com For instance, in a series of pyrrole-2,5-dione analogs, specific motifs were identified that resulted in outstanding antioxidant properties. researchgate.net
Mechanism of Action Investigations at the Molecular Level
Understanding the mechanism of action at the molecular level is fundamental for rational drug design. For pyrrolopyrazine derivatives, these investigations have often involved a combination of kinetic enzyme assays and computational modeling.
Molecular dynamics simulations and docking studies have been employed to elucidate the binding modes of pyrrolopyrazine and related fused heterocyclic inhibitors. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues within the active site of the target protein. nih.gov For example, molecular docking of some pyrrolopyrazine derivatives has revealed high binding affinity attributed to hydrogen-donor and π-hydrogen bond interactions with the target bacterial enzyme. researchgate.net
A significant finding in the study of pyrrolopyrazine derivatives is their potential interaction with the catalytic site of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), a key enzyme in the cholesterol biosynthesis pathway. A recent study on the antifungal activity of newly synthesized pyrrolo[1,2-a]pyrazines against various Candida species utilized docking analysis to investigate the mechanism of action. nih.govmdpi.com
The results of the docking analysis suggested that the inhibition of yeast growth was likely mediated by the interaction of the pyrrolo[1,2-a]pyrazine compounds with the catalytic site of HMGR from the Candida species. nih.govmdpi.com This suggests a potential application for this class of compounds as HMGR inhibitors, a well-established target for cholesterol-lowering drugs. nih.govresearchgate.net While this study focused on the antifungal application, it provides a clear molecular basis for the interaction of the pyrrolopyrazine scaffold with the HMGR enzyme active site, warranting further investigation for other therapeutic applications. nih.govmdpi.com
In the context of NMT-1 inhibition by COPP derivatives, computational docking studies using the crystal structure of the highly homologous yeast NMT confirmed that the most potent inhibitor binds with excellent complementarity to the peptide-binding site of the enzyme. researchgate.netpsu.edu This direct interaction with the catalytic site explains the observed competitive inhibition mechanism. researchgate.netpsu.edu
Apoptosis Induction and Cell Cycle Modulation
The deregulation of apoptosis (programmed cell death) and the cell cycle are hallmark features of cancer. Consequently, compounds that can modulate these processes are of significant interest in oncology research. Certain analogs of the pyrrolopyrazine family have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.
A notable example is the pyrrolyldihydropyrazino[1,2-a]indoletrione analog, DHPITO. mdpi.comnih.gov Research on this complex fused-ring system, which contains the fundamental pyrrolo[1,2-a]pyrazine structure, has shown that it can suppress the proliferation and growth of colorectal cancer (CRC) cells. mdpi.comnih.gov Mechanistic studies revealed that DHPITO's cytotoxic effects are mediated by its ability to target and promote the polymerization of microtubules. mdpi.comnih.gov This stabilization of microtubules disrupts their dynamic nature, which is crucial for cell division, leading to an arrest of the cell cycle in the G2/M phase. mdpi.comnih.gov This cell cycle blockade is accompanied by the induction of cellular apoptosis, ultimately leading to the death of the cancer cells. mdpi.comnih.gov
Table 1: Effects of DHPITO on Cell Cycle and Apoptosis in Colorectal Cancer Cells
| Compound | Cell Line | Effect | Mechanism of Action |
|---|---|---|---|
| DHPITO | Colorectal Cancer (CRC) Cells | Induces cell cycle arrest at G2/M phase | Promotes microtubule polymerization mdpi.comnih.gov |
| DHPITO | Colorectal Cancer (CRC) Cells | Induces apoptosis | Consequence of microtubule stabilization and cell cycle arrest mdpi.comnih.gov |
These findings underscore the potential of pyrrolopyrazine-containing scaffolds to serve as a basis for the development of new anticancer agents that function by disrupting the cellular machinery responsible for cell division and survival.
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Their dysregulation is frequently implicated in the pathogenesis of diseases such as cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. nih.gov The pyrrolopyrazine scaffold has been identified as a promising core structure for the design of potent and selective kinase inhibitors. nih.govresearchgate.net
Various derivatives of pyrrolopyrazine have been investigated for their kinase inhibitory activity. researchgate.net For instance, compounds with the 5H-pyrrolo[2,3-b]pyrazine structure have been noted for their activity as kinase inhibitors. researchgate.net Furthermore, a European patent describes a series of pyrrolo-pyrazine derivatives as having inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). googleapis.com CDKs are key regulators of the cell cycle, while GSK-3 is involved in multiple cellular signaling pathways. googleapis.com The patent discloses that certain of these derivatives exhibit an IC50 value of less than or equal to 1µM against CDK5/p25 and GSK-3, indicating potent inhibition. googleapis.com
Another related structure, 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine, has been the subject of structure-activity relationship studies to develop inhibitors of Janus kinases (JAKs), with a focus on achieving selectivity for Jak1 over Jak2. nih.gov
Table 2: Examples of Pyrrolopyrazine Analogs as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Reported Activity |
|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine derivatives | General Kinases | Tend to act as kinase inhibitors researchgate.net |
| Aloisines (Pyrrolo-pyrazine derivatives) | CDK5/p25, GSK-3 | IC50 ≤ 1µM googleapis.com |
| 6H-pyrrolo[2,3-e] mdpi.comresearchgate.netdntb.gov.uatriazolo[4,3-a]pyrazine derivatives | Jak1, Jak2 | Investigated for selective Jak1 inhibition nih.gov |
The ability of the pyrrolopyrazine framework to be chemically modified allows for the fine-tuning of inhibitory activity and selectivity against different kinases, highlighting its versatility as a scaffold in the design of targeted therapies.
Computational Chemistry and Molecular Modeling of 1h Cyclopenta E Pyrrolo 1,2 a Pyrazine Analogues
Quantum Chemical Calculations (e.g., Ab Initio, DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine analogues. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to determine optimized molecular geometries, electronic structures, and reactivity descriptors.
For instance, studies on related nitrogen-containing heterocyclic systems have utilized DFT methods like B3LYP and composite methods such as G4MP2 to calculate enthalpies of formation and analyze the relationship between structural parameters and energetic properties. superfri.org These calculations are crucial for assessing the stability of novel compounds. The optimized structures and calculated IR absorption spectra from these studies provide a theoretical benchmark for experimental characterization. superfri.org
In the study of metal complexes involving pyrazine (B50134) derivatives, semi-empirical methods like AM1 and PM3 have been used to optimize molecular structures, supporting octahedral geometry around a central metal ion. rsc.org Such calculations also help in determining ligand field parameters, including the splitting parameter (Δ0), the Racah parameter of interelectronic repulsion (B), and the nephelauxetic ratio (β), which are vital for understanding the electronic transitions and magnetic properties of coordination compounds. rsc.org
Table 1: Examples of Quantum Chemical Methods in Heterocycle Analysis
| Method | Application | Key Findings |
|---|---|---|
| DFT (B3LYP) | Calculation of structural and energetic properties of polynitrogen fused tetracyclic systems. | Provided insights into enthalpies of formation and optimized molecular geometries. superfri.org |
| G4MP2, G4 | High-accuracy calculation of thermodynamic properties. | Used for precise enthalpy of formation calculations via atomization methods. superfri.org |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between small molecule ligands, such as this compound analogues, and their biological targets.
Several studies have successfully employed molecular docking to elucidate the binding modes of pyrrolopyrazine derivatives. For example, analogues have been docked into the active sites of key cancer-related proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net These studies help to rationalize the observed antiproliferative activity and guide the design of more potent inhibitors. nih.gov
In another study, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- was docked with a modeled SDR protein (FOXG_00472) from Fusarium oxysporum. The results revealed a strong binding affinity, with a docking score of -6.593 kcal/mol and a binding free energy (ΔG bind) of -28.53 kcal/mol, indicating a stable ligand-protein complex. researchgate.net The analysis of the 2D interaction map highlighted the specific amino acid residues involved in the binding. researchgate.net
Furthermore, 1H-pyrrolo[3,2-c]pyridine derivatives, which are structurally related to the core scaffold, were designed as inhibitors of the colchicine-binding site on tubulin. nih.gov Molecular modeling suggested that the most potent compounds interact via hydrogen bonds with key residues such as Thrα179 and Asnβ349, providing a structural basis for their potent inhibition of tubulin polymerization and anticancer activity. nih.gov
Table 2: Summary of Molecular Docking Studies on Pyrrolopyrazine Analogues
| Ligand Analogue | Biological Target | Docking Score / Binding Energy | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines | EGFR, CDK2 cyclin A1 | Not specified | Not specified | nih.govresearchgate.net |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | SDR protein FOXG_00472 | -6.593 kcal/mol | Not specified | researchgate.net |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | Tubulin (Colchicine site) | Not specified | Thrα179, Asnβ349 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new analogues and optimizing lead compounds.
A notable 3D-QSAR study was conducted on a series of 84 phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists. asianpubs.org Using Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), robust and predictive models were developed.
The optimal CoMFA model yielded a cross-validated correlation coefficient (Q²) of 0.53 and a non-cross-validated correlation coefficient (R²ncv) of 0.92. asianpubs.org The CoMSIA model also showed good predictive capacity with a Q² of 0.51 and an R²ncv of 0.85. asianpubs.org
Analysis of the CoMFA and CoMSIA contour maps provided crucial structural insights for enhancing biological activity:
Steric Fields: Bulky substituents on the R and Ar groups were found to be unfavorable for mGluR5 antagonism. asianpubs.org
Electrostatic Fields: The presence of electropositive groups in the Ar substituent was beneficial for activity. asianpubs.org
Hydrophobic/Hydrophilic Fields: Hydrophilic groups on the R substituent were shown to improve biological activity. asianpubs.org
Hydrogen Bond Fields: Hydrogen bond acceptor groups at the R substituent also led to higher activity. asianpubs.org
These findings provide a clear roadmap for designing new, more potent mGluR5 antagonists based on the pyrrolo[1,2-a]pyrazine (B1600676) scaffold. asianpubs.org
Table 3: Statistical Parameters of 3D-QSAR Models for mGluR5 Antagonists
| Model | Q² | R²ncv | R²pre | SEE | SEP |
|---|---|---|---|---|---|
| CoMFA | 0.53 | 0.92 | 0.80 | 0.26 | 0.44 |
| CoMSIA | 0.51 | 0.85 | 0.80 | 0.36 | 0.42 |
Q²: Cross-validated correlation coefficient; R²ncv: Non-cross-validated correlation coefficient; R²pre: Predictive R² for the test set; SEE: Standard Error of Estimate; SEP: Standard Error of Prediction. asianpubs.org
Reaction Mechanism Studies and Transition State Analysis
Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and discovering new chemical transformations. Computational chemistry provides powerful tools to study reaction pathways, identify intermediates, and characterize transition states.
For example, DFT calculations have been used to investigate the mechanism of hetero Diels-Alder (HDA) reactions involving nitroalkenes to form six-membered heterocycles. nih.gov Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism. Analysis of the stationary points (reactants, transition states, products) on the potential energy surface reveals that these HDA reactions occur via a one-step, polar mechanism. nih.gov
Deeper mechanistic insights can be gained through methods like Bonding Evolution Theory (BET), which analyzes the reorganization of electron density along the reaction coordinate. nih.gov For the HDA reaction, BET analysis showed a two-stage, one-step mechanism where the first C-C bond is formed by the merging of two monosynaptic basins, followed by the formation of the second O-C bond through a donation of nonbonding electron density from the oxygen atom. nih.gov
In the context of drug action, mechanism studies can reveal how inhibitors interact with their targets. For instance, studies on 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives showed they function as nonintercalative catalytic inhibitors of Topoisomerase II, likely by blocking the enzyme's ATP binding site. nih.gov While not a reaction mechanism in the synthetic sense, this computational analysis of the mechanism of inhibition is vital for drug development.
Potential Research Applications and Future Directions
Development of Chemical Libraries and Chemical Space Exploration
The pyrrolo[1,2-a]pyrazine (B1600676) core is a foundational structure for the development of novel chemical libraries aimed at discovering new bioactive agents. plu.mxnih.gov Researchers have successfully employed multi-component, atom-economical reactions to generate libraries of these N-fused heterocycles, significantly expanding the accessible chemical space. plu.mxnih.gov This strategic expansion has led to the identification of compounds with potent anticancer activity. plu.mxnih.gov
By incorporating the 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine scaffold, chemists can introduce greater structural complexity and three-dimensionality into these libraries. The defined stereochemistry of the cyclopentane (B165970) ring can be systematically varied to probe interactions with biological targets, a key strategy in modern drug discovery. This approach allows for a more comprehensive exploration of the chemical multiverse, potentially uncovering compounds with novel mechanisms of action and improved pharmacological properties. mdpi.com
Utilization as Versatile Building Blocks in Organic Synthesis
The pyrrolo[1,2-a]pyrazine nucleus is a versatile building block in organic synthesis, with numerous established methods for its construction and functionalization. researchgate.netrsc.org Synthetic strategies such as cyclization, ring annulation, cycloaddition, and direct C-H arylation have been extensively reviewed. researchgate.net These methods provide a robust platform for incorporating the this compound core into larger, more complex molecules. Its inherent reactivity and multiple sites for substitution allow for its use in modular synthetic approaches, enabling the construction of polycyclic N-fused heteroaromatic systems. nih.gov The development of efficient protocols for its synthesis would position it as a valuable precursor for a wide range of chemical products.
Design of Next-Generation Catalysts and Ligands
The nitrogen atoms within the pyrazine (B50134) ring of the this compound scaffold endow it with the potential to act as a ligand for transition metals. The design of chiral ligands is fundamental to asymmetric catalysis, and the rigid, stereochemically defined structure of this compound makes it an excellent candidate for this purpose. Related heterocyclic systems, such as tetrahydroimidazo[1,2-a]pyrazine derivatives, have been successfully evaluated as Gαq-protein ligands, demonstrating the capacity of this general scaffold to engage in specific molecular interactions. researchgate.net Future research could focus on synthesizing chiral variants of this compound and evaluating their coordination chemistry and performance as ligands in asymmetric transformations, potentially leading to novel and highly efficient catalysts.
Exploration of Novel Pharmacological Targets
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net This broad activity profile suggests that the core structure can interact with a variety of biological targets.
Specific examples of targeted activity include:
Anticancer: A derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, showed potent activity against prostate (PC-3) and breast cancer (MCF-7) cells with IC50 values of 1.18 µM and 1.95 µM, respectively. plu.mxnih.gov
Enzyme Inhibition: The cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype was identified as an inhibitor of human N-myristoyltransferase-1 (NMT-1), a therapeutic target in cancer. nih.govpsu.edu The most potent of these inhibitors demonstrated competitive inhibition at the enzyme's peptide-binding site. nih.govpsu.edu
Kinase Inhibition: While the pyrrolo[1,2-a]pyrazine scaffold is more commonly associated with antimicrobial activity, related isomers like 5H-pyrrolo[2,3-b]pyrazine are known for kinase inhibition, suggesting that subtle structural modifications can redirect biological activity. researchgate.netresearchgate.net
The unique topography of this compound could enable it to bind to novel pharmacological targets or to existing targets with higher affinity and selectivity. Future research should involve screening this compound and its derivatives against a wide range of enzymes, receptors, and other biological macromolecules to uncover new therapeutic opportunities.
Strategies for Overcoming Synthetic Challenges in Complex Fused Systems
The synthesis of polycyclic fused systems often presents significant challenges, requiring innovative synthetic strategies. The construction of the pyrrolo[1,2-a]pyrazine core itself has been the subject of extensive research, with methods ranging from the cyclization of pyrrole-based enaminones to double cyclodehydration reactions for creating more complex hybrids. researchgate.netnih.gov A key challenge in synthesizing derivatives like this compound is the stereocontrolled formation of the fused alicyclic ring. Future synthetic efforts should focus on developing asymmetric routes and efficient, modular approaches that allow for late-stage diversification. Methodologies like the Curtius rearrangement, which has been explored for related systems, could be adapted to overcome these synthetic hurdles. researchgate.net
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools for predicting the properties and biological activities of novel compounds. For the related pyrrolo[1,2-a]pyrazine scaffold, computational docking studies have been successfully used to model the binding of inhibitors to the peptide-binding site of N-myristoyltransferase, corroborating experimental findings. nih.govpsu.edu Similarly, molecular docking has helped rationalize the antibacterial activity of pyrazine derivatives by predicting their binding affinity to critical bacterial enzymes. researchgate.net
These advanced computational approaches can be applied to this compound to:
Predict its binding modes with various pharmacological targets.
Guide the design of derivatives with enhanced affinity and selectivity.
Model its physicochemical properties to optimize drug-likeness.
Explore its potential as a ligand in catalysis by simulating metal coordination.
By integrating computational modeling with synthetic efforts, researchers can accelerate the discovery and development of new applications for this promising heterocyclic system.
Q & A
Q. What synthetic strategies are commonly employed to construct the pyrrolo[1,2-a]pyrazine core and its derivatives?
The core structure is typically synthesized via acid-catalyzed double cyclodehydration reactions. For example, 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes react with o-phenylenediamines under TFA/DMSO or DBSA/toluene conditions to form benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids via tandem cyclization and aromatization . Pd-catalyzed direct C–H arylation at the C6 position is another modular approach, enabling diversity-oriented functionalization .
Q. How are structural features of pyrrolo[1,2-a]pyrazine derivatives validated experimentally?
X-ray crystallography (e.g., CCDC 1919367 for compound 8c ) and advanced NMR techniques (1H, 13C, and 2D NMR) are used to confirm regiochemistry and substituent effects. High-resolution mass spectrometry (HRMS-ESI-QTOF) provides molecular weight validation .
Q. What optical properties are characteristic of pyrrolo[1,2-a]pyrazine hybrids, and how are they measured?
These compounds exhibit substituent-dependent fluorescence, with emission maxima in the 400–450 nm range (deep blue). Quantum yields are measured using anthracene as a reference (e.g., up to 56% for Group B compounds). Aggregation-induced emission (AIE) and solvatochromic shifts are analyzed via UV-vis and fluorescence spectroscopy in solution and solid states .
Q. How do reaction conditions influence regioselectivity in electrophilic substitutions?
Substituent electronic effects dictate regioselectivity. Electron-withdrawing groups (e.g., halides) at R1 enhance fluorescence intensity via hypsochromic shifts, while electron-donating groups (e.g., –OCH3) at R2 induce bathochromic shifts. Reaction optimization often requires adjusting acid catalysts (TFA vs. DBSA) and solvents .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts?
Iridium catalysts (e.g., Ir/(R)-Segphos) enable asymmetric hydrogenation of pyrazinium salts, achieving up to 95% ee. The reaction proceeds via activation of the substrate’s coordination sites, with benzyl bromide reducing competitive binding and improving reactivity. Kinetic studies suggest reversible carbene formation as the rate-limiting step .
Q. How do structural modifications impact biological activity in pyrrolo[1,2-a]pyrazine derivatives?
Bromination at C6/C7 positions enhances antifungal activity (e.g., 8h and 4i against Candida albicans). Derivatives with naphthalene fusion (Group B) show improved cell permeability and low phototoxicity, making them viable for bioimaging . Anticancer activity in prostate/breast cancer cells correlates with electron-deficient aryl groups at C6 .
Q. What experimental designs optimize fluorescence for bioimaging applications?
Fusion of an additional benzene ring (e.g., 8h and 11 ) increases fluorescence intensity in solution by 30–40%. Cell viability assays (MTT) and confocal microscopy confirm negligible cytotoxicity and efficient intracellular uptake. Substituent tuning balances emission properties and biocompatibility .
Q. How are computational methods integrated to predict substituent effects on photophysical properties?
Density functional theory (DFT) models correlate substituent electronic parameters (Hammett σ values) with emission maxima and quantum yields. For example, electron-withdrawing groups at R1 lower HOMO-LUMO gaps, blue-shifting emission, while donor groups red-shift spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
